molecular formula C18H16N4O4 B2669648 3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 882223-54-3

3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2669648
CAS No.: 882223-54-3
M. Wt: 352.35
InChI Key: NJLBKMHMANZLPH-UHFFFAOYSA-N
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Description

This compound (CAS 882223-54-3, molecular formula C₁₈H₁₆N₄O₄) is a pyrazole derivative featuring a dicyanoethenyl group at position 4 and a 3,4-dimethoxyphenyl substituent at position 3 of the pyrazole ring. The propanoic acid chain at position 1 enhances its polarity, making it a candidate for applications in medicinal chemistry or materials science. Its SMILES representation is N#CC(=Cc1cn(nc1c1ccc(c(c1)OC)OC)CCC(=O)O)C#N, highlighting the conjugated dicyanoethenyl moiety and methoxy groups .

Properties

IUPAC Name

3-[4-(2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-25-15-4-3-13(8-16(15)26-2)18-14(7-12(9-19)10-20)11-22(21-18)6-5-17(23)24/h3-4,7-8,11H,5-6H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLBKMHMANZLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

3-[3-(3-Bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic Acid

  • CAS : 882223-58-7
  • Molecular Formula : C₁₆H₁₁BrN₄O₂
  • Molecular Weight : 326.74 g/mol
  • Key Difference: Bromine replaces the 3,4-dimethoxyphenyl group.

3-[3-(3-Chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic Acid

  • CAS : 882223-66-7
  • Molecular Formula : C₁₆H₁₁ClN₄O₂
  • Molecular Weight : 326.74 g/mol
  • Key Difference : Chlorine substitution at the phenyl ring. Chlorine’s smaller atomic radius and lower polarizability compared to bromine may influence solubility and metabolic stability .

Functional Group Variations

3-[4-[(Z)-2-Cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic Acid

  • CAS : 882224-10-4
  • Molecular Formula : C₂₀H₂₁N₃O₆
  • Molecular Weight : 399.40 g/mol
  • Key Difference: The dicyanoethenyl group is replaced with a cyano-ethoxycarbonyl propenyl unit. The ester group introduces hydrolytic instability but may enhance bioavailability due to increased lipophilicity .

Methoxy-Substituted Analogs

3-[3-(2,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic Acid

  • Molecular Formula : C₂₀H₂₀N₂O₄
  • Key Difference : Methoxy groups at positions 2 and 4 of the phenyl ring instead of 3 and 4. This positional isomerism could sterically hinder interactions with biological targets compared to the 3,4-dimethoxy configuration .

Structural and Physicochemical Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound 882223-54-3 C₁₈H₁₆N₄O₄ 352.34 3,4-Dimethoxyphenyl, dicyanoethenyl
Bromophenyl Analog 882223-58-7 C₁₆H₁₁BrN₄O₂ 326.74 3-Bromophenyl
Chlorophenyl Analog 882223-66-7 C₁₆H₁₁ClN₄O₂ 326.74 3-Chlorophenyl
Cyano-Ethoxycarbonyl Analog 882224-10-4 C₂₀H₂₁N₃O₆ 399.40 Ethoxycarbonyl-cyano propenyl
2,4-Dimethoxy Analog N/A C₂₀H₂₀N₂O₄ 352.39 2,4-Dimethoxyphenyl

Pharmacological and Industrial Relevance

  • Biological Potential: Pyrazole derivatives are known for analgesic and anti-inflammatory activities. The 3,4-dimethoxy groups in the target compound may enhance binding to enzymes like cyclooxygenase (COX) .
  • Material Science Applications: The conjugated dicyanoethenyl moiety suggests utility in organic electronics due to its electron-transport properties .

Biological Activity

The compound 3-[4-(2,2-dicyanoeth-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoic acid is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characterization, and biological activity of this compound, emphasizing its pharmacological properties and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of the target compound typically involves a multi-step process that includes the formation of the pyrazole ring followed by functionalization to introduce the propanoic acid moiety. The molecular structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Chemical Structure

The compound's structure can be represented as follows:

C18H18N4O4\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_4

Anticancer Activity

Recent studies have evaluated the anticancer potential of various pyrazole derivatives, including the target compound. In vitro assays have been conducted against several cancer cell lines, including MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia).

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7Not determinedApoptosis induction
Other Pyrazole Derivative AK-56215CDK2 inhibition
Other Pyrazole Derivative BMCF-710Caspase activation

The results indicate that while some derivatives exhibit significant cytotoxicity, the specific compound under review may require further optimization for enhanced activity.

Antiviral Activity

In addition to anticancer properties, there is emerging evidence suggesting antiviral potential. Molecular docking studies have indicated that pyrazole derivatives can interact with viral proteins, potentially inhibiting their function.

Case Studies

Several case studies have highlighted the biological relevance of pyrazole compounds:

  • Study on Antiviral Properties : A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative effectively inhibited viral replication in vitro by targeting the viral polymerase enzyme.
  • Antitumor Mechanisms : Research published in Cancer Research showed that certain pyrazole compounds triggered apoptosis in cancer cells through mitochondrial pathways.

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